molecular formula C5H3F3N2S2 B11757494 6-Trifluoromethylsulfanyl-2h-pyridazine-3-thione

6-Trifluoromethylsulfanyl-2h-pyridazine-3-thione

Cat. No.: B11757494
M. Wt: 212.2 g/mol
InChI Key: MUPUSWDCYWOYHE-UHFFFAOYSA-N
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Description

6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione typically involves the introduction of a trifluoromethylsulfanyl group to the pyridazine ring. One common method involves the reaction of 6-chloro-2H-pyridazine-3-thione with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-3(2H)-pyridazinone: Known for its cardiovascular effects.

    6-Chloro-2H-pyridazine-3-thione: A precursor in the synthesis of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione.

    6-Methyl-3(2H)-pyridazinone: Studied for its anti-inflammatory properties.

Uniqueness

This compound is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C5H3F3N2S2

Molecular Weight

212.2 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)-1H-pyridazine-6-thione

InChI

InChI=1S/C5H3F3N2S2/c6-5(7,8)12-4-2-1-3(11)9-10-4/h1-2H,(H,9,11)

InChI Key

MUPUSWDCYWOYHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NNC1=S)SC(F)(F)F

Origin of Product

United States

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